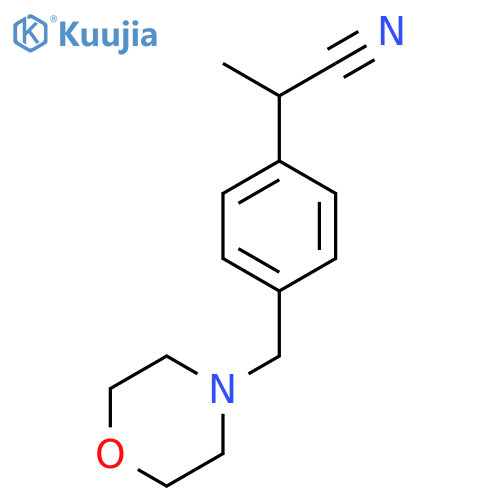Cas no 2113037-29-7 (2-{4-(morpholin-4-yl)methylphenyl}propanenitrile)

2113037-29-7 structure
商品名:2-{4-(morpholin-4-yl)methylphenyl}propanenitrile
2-{4-(morpholin-4-yl)methylphenyl}propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-{4-(morpholin-4-yl)methylphenyl}propanenitrile
- 2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile
- 2113037-29-7
- EN300-1783335
-
- インチ: 1S/C14H18N2O/c1-12(10-15)14-4-2-13(3-5-14)11-16-6-8-17-9-7-16/h2-5,12H,6-9,11H2,1H3
- InChIKey: JQIMDQRYHWVCBZ-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC2C=CC(C(C#N)C)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 230.141913202g/mol
- どういたいしつりょう: 230.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-{4-(morpholin-4-yl)methylphenyl}propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783335-0.25g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 0.25g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1783335-10.0g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1783335-0.5g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 0.5g |
$905.0 | 2023-09-19 | ||
| Enamine | EN300-1783335-1g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1783335-5.0g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1783335-0.05g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 0.05g |
$792.0 | 2023-09-19 | ||
| Enamine | EN300-1783335-0.1g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 0.1g |
$829.0 | 2023-09-19 | ||
| Enamine | EN300-1783335-10g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 10g |
$4052.0 | 2023-09-19 | ||
| Enamine | EN300-1783335-1.0g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1783335-2.5g |
2-{4-[(morpholin-4-yl)methyl]phenyl}propanenitrile |
2113037-29-7 | 2.5g |
$1848.0 | 2023-09-19 |
2-{4-(morpholin-4-yl)methylphenyl}propanenitrile 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
2113037-29-7 (2-{4-(morpholin-4-yl)methylphenyl}propanenitrile) 関連製品
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
